REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:9]=[C:8]([C:10]([O:12][CH3:13])=[O:11])[NH:7][N:6]=1)=[O:4].[C:14](=O)([O-])[O-].[K+].[K+].CI>CC(C)=O>[CH3:13][O:12][C:10]([C:8]1[CH:9]=[C:5]([C:3]([O:2][CH3:1])=[O:4])[N:6]([CH3:14])[N:7]=1)=[O:11] |f:1.2.3|
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Name
|
|
Quantity
|
9.1 g
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Type
|
reactant
|
Smiles
|
COC(=O)C1=NNC(=C1)C(=O)OC
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Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
3.4 mL
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Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Type
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CUSTOM
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Details
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The mixture was stirred for 40 minutes under an atmosphere of nitrogen
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
The reaction was stirred at room temperature overnight
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Duration
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8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
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Type
|
WASH
|
Details
|
The resulting solid was washed with water
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Type
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FILTRATION
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Details
|
filtered
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Type
|
ADDITION
|
Details
|
After toluene was added
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Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting compound 640 was used without further purification
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Reaction Time |
40 min |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1=NN(C(=C1)C(=O)OC)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |